molecular formula C20H17NO4 B2980950 8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one CAS No. 853903-35-2

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one

Cat. No. B2980950
CAS RN: 853903-35-2
M. Wt: 335.359
InChI Key: DXJHHRRYHOVDAZ-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Fluorescence Properties

  • Environment-Sensitive Fluorophore : A study highlighted the unique fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which is almost non-fluorescent in aprotic solvent but exhibits strong fluorescence in protic solvent. This property makes it useful in developing new fluorogenic sensors (Uchiyama et al., 2006).

Medicinal Chemistry

  • Inhibitory Effects on Histamine Release : Derivatives of a similar structure, prenylated orcinol derivatives from Rhododendron dauricum, including 2H-chromene, were found to significantly inhibit histamine release from rat peritoneal mast cells (Iwata et al., 2004).

Radiopharmaceuticals

  • Potential PET Agents for Cancer Imaging : Carbon-11-labeled chromen-4-one derivatives were synthesized as potential PET agents for imaging DNA repair enzyme DNA-PK in cancer (Gao et al., 2012).

Anti-Inflammatory and Antioxidative Properties

  • From Red Seaweed : A study isolated a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, which exhibited significant anti-inflammatory and antioxidative activities (Makkar & Chakraborty, 2018).

Natural Product Synthesis

  • Synthesis of Furyl Coumarin : Research described the synthesis of a natural product with antileishmanial activity, 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, from Galipea panamensis (Schmidt et al., 2012).

Photochromic Properties

  • Asymmetric Indoline-Benzoxazine Bis-Spiropyran : A study synthesized an asymmetric indoline-benzoxazine bis-spiropyran with improved photochromic properties due to an electron-donating methoxy group (Ozhogin et al., 2016).

Chemical Transformations

  • Isoindoles Synthesis : Research focused on the synthesis of 1-methoxy-2-methyl-3-aryl-2H-isoindoles, providing insights into their generation, characterization, and isolation (Clemens & Kreher, 1993).

properties

IUPAC Name

8-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-12-10-13-6-3-4-8-16(13)21(12)19(22)15-11-14-7-5-9-17(24-2)18(14)25-20(15)23/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJHHRRYHOVDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one

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